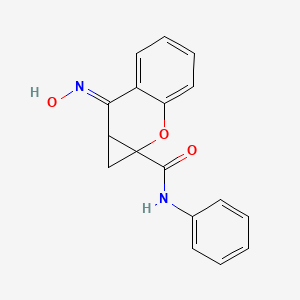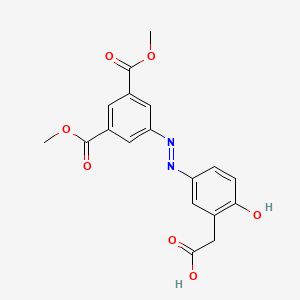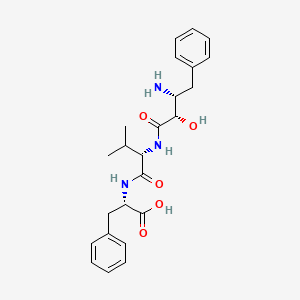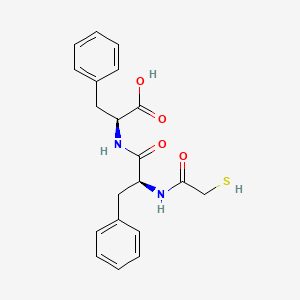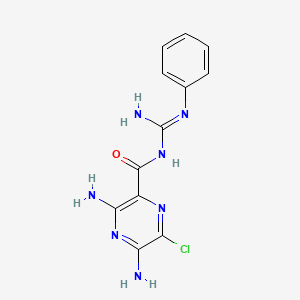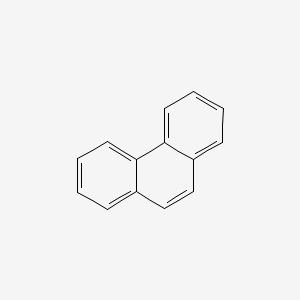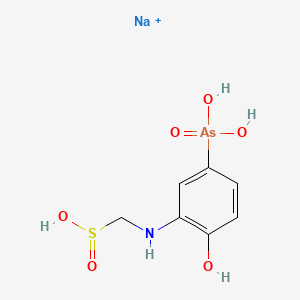
Noopept
Descripción general
Descripción
Noopept is a powerful synthetic nootropic with proven cognitive enhancement and neuroprotective properties . Its effects and mechanisms of action are similar to piracetam, but Noopept has a different chemical structure and is not technically a racetam . It’s approximately 1,000 times more potent than piracetam . Noopept was developed in Russia in the mid-1990s and continues to be prescribed there to treat various cognitive disorders .
Synthesis Analysis
Noopept was designed as a drug at State Zakusov Institute of Pharmacology . The synthesis of the drug is based on the original hypothesis of peptide design, according to which structures similar to known psychotropic agents are reproduced using appropriate amino acids .
Molecular Structure Analysis
Noopept is the ethyl ester of N-phenylacetyl-L-prolylglycine . It has a molecular formula of C17H22N2O4 and a molar mass of 318.37 g/mol .
Chemical Reactions Analysis
A high-performance liquid chromatography (HPLC) method for quantitative and qualitative analysis of Noopept in tablets is developed and applied to determination of impurities, Noopept content in tablets, uniformity of dosage, and dissolution rate .
Physical And Chemical Properties Analysis
Noopept has a molecular weight of 318.37 and is soluble in DMSO . It is stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place .
Aplicaciones Científicas De Investigación
Neuroprotective Effect
Noopept has been found to have a neuroprotective effect in a cellular model related to Alzheimer’s disease (AD). It attenuates apoptosis and tau hyperphosphorylation, which are common in various types of brain damage, including AD . Noopept treatment improved cell viability, reduced the number of early and late apoptotic cells, and enhanced the mitochondrial membrane potential .
Cognitive Enhancement
Noopept has been shown to improve cognitive function in a rat brain disease model . This makes it a potentially valuable tool in the treatment and management of cognitive impairments and for general cognitive enhancement .
Mitigation of Oxidative Stress
Research indicates that Noopept has the ability to mitigate the adverse effects of oxidative stress in the brain . This contributes to overall neural health and could also contribute to long-term brain health .
Apoptosis Reduction
Noopept has been found to reduce apoptosis in the brain . Apoptosis, or programmed cell death, is a common feature of neurodegenerative diseases, and its reduction can help preserve neural health .
Tau Hyperphosphorylation Attenuation
Noopept has been shown to attenuate tau hyperphosphorylation . Tau hyperphosphorylation is a key feature of several neurodegenerative diseases, including Alzheimer’s disease .
Calcium Homeostasis
Noopept stimulates spontaneous changes in the intracellular concentration of calcium ions in neurons . This modulation of calcium homeostasis could have implications for neural signaling and overall brain function .
Mecanismo De Acción
Target of Action
Noopept, also known as N-phenylacetyl-L-prolylglycine ethyl ester, is a nootropic drug that primarily targets the brain’s neurotransmitter systems . It interacts with the cholinergic system, boosting acetylcholine signaling . It also promotes the expression of neurotrophins, specifically brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF) .
Mode of Action
Noopept’s mode of action involves several mechanisms. It boosts acetylcholine signaling, which plays a crucial role in learning and memory processes . It also promotes the expression of BDNF and NGF, which are essential for neuronal growth, survival, and differentiation . Furthermore, Noopept defends against glutamate toxicity and enhances inhibitory neurotransmission in the brain .
Biochemical Pathways
Noopept affects several biochemical pathways. It modulates the levels of intracellular calcium, a universal intracellular mediator . It also influences the production of reactive oxygen species (ROS) and the mitochondrial apoptotic pathway . Moreover, Noopept has been shown to attenuate tau hyperphosphorylation, a process implicated in neurodegenerative diseases like Alzheimer’s .
Pharmacokinetics
It is known that Noopept has a short half-life and is eliminated from the brain within one hour after dosing . One of its metabolites, cycloprolylglycine (cpg), is increased in the brain one hour after administration and is thought to be responsible for noopept’s longer-term nootropic effects .
Result of Action
Noopept’s action results in various molecular and cellular effects. It improves cell viability, reduces apoptosis, and enhances the mitochondrial membrane potential . It also attenuates tau hyperphosphorylation and ameliorates alterations of neurite outgrowth . These effects contribute to Noopept’s neuroprotective properties and its ability to restore cognitive function .
Action Environment
It is known that noopept’s efficacy can vary depending on the individual’s genetic sensitivity to emotional stress
Safety and Hazards
In case of skin contact with Noopept, it is recommended to wash off with soap and plenty of water . If inhaled, the person should be moved into fresh air . If swallowed, the mouth should be rinsed with water . In case of a fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide .
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 2-[[(2S)-1-(2-phenylacetyl)pyrrolidine-2-carbonyl]amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-2-23-16(21)12-18-17(22)14-9-6-10-19(14)15(20)11-13-7-4-3-5-8-13/h3-5,7-8,14H,2,6,9-12H2,1H3,(H,18,22)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNSMUBMSNAEEN-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1CCCN1C(=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CNC(=O)[C@@H]1CCCN1C(=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80166214 | |
| Record name | Noopept | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80166214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Noopept | |
CAS RN |
157115-85-0 | |
| Record name | 1-(2-Phenylacetyl)-L-prolylglycine ethy ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=157115-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Noopept | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157115850 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Noopept | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80166214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Phenylacetyl-L-prolylglycine ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OMBERACETAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QBJ98683M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Noopept (N-phenylacetyl-L-prolylglycine ethyl ester)?
A1: Noopept selectively increases the DNA-binding activity of hypoxia-inducible factor 1 (HIF-1). [] This effect is concentration-dependent and is not observed with piracetam. [] Molecular docking studies suggest that Noopept's L-isomer and its metabolite, L-isomer of N-phenyl-acetylprolyl, can bind to the active site of prolyl hydroxylase 2, potentially explaining this HIF-1 activation. []
Q2: How does Noopept's effect on HIF-1 relate to its therapeutic potential?
A2: HIF-1 activates genes crucial for adaptive responses to hypoxia. [] This HIF-positive effect may contribute to Noopept's wide range of neurochemical and pharmacological benefits, including neuroprotection. []
Q3: Does Noopept affect the activity of other transcription factors besides HIF-1?
A3: Studies in HEK293 cells show that Noopept does not significantly affect the DNA-binding activity of CREB, NFAT, NF-κB, p53, STAT1, GAS, VDR, and HSF1. []
Q4: What are the neuroprotective mechanisms of Noopept?
A4: Noopept demonstrates neuroprotection through various mechanisms:* Reduces neurotoxic effects of excess calcium, glutamate, and free radicals: This "triad" protection is crucial during ischemic events. []* Anti-inflammatory action: It suppresses inflammatory responses, potentially through its antioxidant properties. [, ]* Antithrombotic activity: Though the exact mechanism is not fully elucidated in the provided research, this contributes to its neuroprotective profile. [] * Modulation of stress-induced kinases and neurotrophins: Noopept decreases the activity of stress-induced kinases (SAPK/JNK 46/54 and pERK1/2) in the hippocampus. [] It also increases BDNF mRNA in the hypothalamus and hippocampus, with a slight increase in BDNF protein in the hypothalamus. []
Q5: How does Noopept impact the cholinergic system?
A5: While not directly addressed in the provided research, one study mentions Noopept exhibiting cholinomimetic properties, suggesting it might enhance cholinergic neurotransmission. [] Further research is needed to confirm and elaborate on this effect.
Q6: How do Noopept's effects on NMDA receptors compare to those of Piracetam?
A7: Similar to Noopept, Piracetam also increased NMDA receptor density in the hippocampus of both wild-type and BARR2-KO mice. [] The fact that both drugs influence NMDA receptors suggests they might share a common primary target, despite their structural differences. []
Q7: How does Noopept affect the immune system?
A8: Noopept exhibits immunomodulatory activities:* Stimulates antibody production: It increases serum antibody levels to Aβ(25—35) peptide oligomers, which are associated with Alzheimer's disease. [, ]* Modulates immune response in inflammation: It suppresses inflammatory responses to concanavalin A in a dose-dependent manner. [] It also shows anti-inflammatory effects in carrageenan-induced inflammation and adjuvant arthritis. []
Q8: Does Noopept cross the blood-brain barrier?
A9: While not explicitly stated in most of the research, several studies use in vivo models with central nervous system endpoints, implying Noopept's ability to cross the blood-brain barrier. [, , , , , , , , , , , , , , , ] Further research focused on quantifying brain penetration would be valuable.
Q9: What are the main pharmacokinetic differences between Noopept and Piracetam?
A10: Noopept is effective at doses 1000 times lower than piracetam. [] It also influences memory consolidation and retrieval, while piracetam primarily facilitates early memory stages. [] Noopept displays a longer elimination half-life than piracetam, leading to a longer duration of action. []
Q10: How is Noopept metabolized?
A11: Noopept is rapidly metabolized, particularly in rats, where it undergoes significant first-pass metabolism in the liver. [] One identified metabolite is cycloprolylglycine (CPG), which also exhibits nootropic activity. [] Hydroxylation of the phenyl ring is another metabolic pathway observed in rats. []
Q11: Are there species differences in Noopept's pharmacokinetics?
A12: Yes, significant interspecies differences exist:* Elimination rate: Decreases from rats to rabbits to humans. []* Metabolism: Rapid in rats, forming a hydroxylated metabolite not detected in rabbits or humans. [] Unchanged Noopept circulates longer in rabbits. []* Human pharmacokinetics: Slower elimination and high individual variability are observed. [] No metabolites were detected in human plasma, likely due to the lower doses used. []
Q12: What is the molecular formula and weight of Noopept?
A13: The molecular formula of Noopept is C17H22N2O4, and its molecular weight is 318.37 g/mol. []
Q13: What analytical methods are used to characterize and quantify Noopept?
A14: Common analytical techniques include:* UV spectrophotometry: Exploits Noopept's UV absorption properties for analysis. []* High-performance liquid chromatography (HPLC): Often coupled with UV detection for both qualitative and quantitative analysis. []* Thin-layer chromatography (TLC): Can be used for impurity profiling, but might have limitations in sensitivity for Noopept. []
Q14: Is there information available on the spectroscopic data of Noopept (e.g., NMR, IR)?
A14: The provided research does not include detailed spectroscopic data for Noopept.
Q15: What formulations of Noopept are being investigated?
A16: Research mentions the following formulations:* Tablets: Containing 5 mg or 10 mg of Noopept. []* Intranasal gel: This delivery route aims to enhance bioavailability and target the central nervous system more directly. [, , , , ]
Q16: What is known about Noopept's stability?
A17: While specific stability data is limited in the provided research, one study mentions Noopept's enzymatic instability as a peptide drug. []
Q17: How does the choice of excipients affect Noopept's release from nasal formulations?
A18: Both polymers (mucoadhesives and viscosity modifiers) and humectants (alcohols) significantly influence Noopept's release from nasal dosage forms. [] Sodium carboxymethylcellulose and chitosan, combined with glycerol, were found to provide optimal Noopept release. []
Q18: What is the safety profile of Noopept?
A19: Preclinical studies in rabbits showed no irreversible pathological changes in organs or systems after 6 months of oral Noopept administration (10 or 100 mg/kg). [] No allergenic, immunotoxic, or mutagenic activity was observed. [] The drug did not affect generative function or progeny development. []
Q19: What clinical applications of Noopept are being studied?
A20: Clinical research focuses on Noopept's potential in: * Cognitive impairment: Treating mild cognitive impairment in patients with stroke [] or cerebrovascular and post-traumatic origins. []* Post-ketamine anesthesia: Correcting amnestic and behavioral disorders. [] * Tuberculosis treatment: Preventing neuro- and cardiotoxic side effects of antituberculous drugs. [, ]
Q20: What are the main findings from clinical trials on Noopept?
A21:* Mild cognitive impairment: A 2-month treatment with Noopept (20 mg daily) significantly improved cognitive functions in stroke patients compared to controls, with a high safety profile. []* Post-ketamine anesthesia: Intranasal Noopept showed significant improvements in anxiety, excitability, activity, and memory compared to Piracetam and Cerebrolysin. []
Q21: How does Noopept affect individuals differently based on their genotype?
A22: Noopept's behavioral effects can be genotype-dependent. For instance, it increased entries into bright arms in the elevated plus maze in BALB/c mice, while the opposite effect was observed in C57BL/6J mice. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




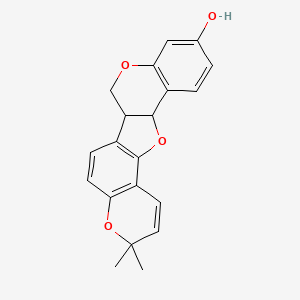
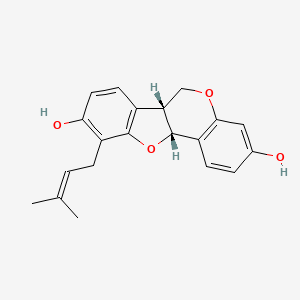
![(2R)-2-[[(2R)-2-[[(2R)-2-amino-5-[[amino-(sulfoamino)phosphoryl]amino]pentanoyl]amino]propanoyl]amino]-6-(diaminomethylideneamino)hexanoic acid](/img/structure/B1679767.png)
